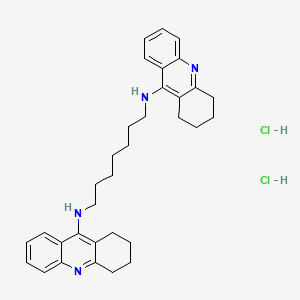

Bis(7)-tacrine dihydrochloride

Description

Properties

IUPAC Name |

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKXINFBJWDTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433317 | |

| Record name | Bis(7)-tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224445-12-9 | |

| Record name | Bis(7)-tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(7)-tacrine Dihydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(7)-tacrine dihydrochloride, a dimeric analogue of tacrine, has emerged as a molecule of significant interest in the field of neuropharmacology, particularly in the context of Alzheimer's disease. Its multifaceted mechanism of action, which extends beyond acetylcholinesterase (AChE) inhibition to include modulation of N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptors, positions it as a promising multi-target therapeutic candidate. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and detailed experimental protocols for the evaluation of its biological activities.

Chemical Properties

This compound is a symmetrical molecule composed of two tacrine (1,2,3,4-tetrahydroacridin-9-amine) moieties linked by a heptamethylene chain. The dihydrochloride salt form enhances its solubility in aqueous solutions.

| Property | Value | References |

| Molecular Formula | C₃₃H₄₀N₄·2HCl | [1] |

| Molecular Weight | 565.63 g/mol | [1] |

| CAS Number | 224445-12-9 | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water and various organic solvents. | [2] |

| Synonyms | N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine dihydrochloride, 1,7-N-heptylene-bis-9,9'-amino-1,2,3,4-tetrahydro-acridine | [1][3] |

Synthesis of this compound

The key steps involve the Friedländer annulation to create the 9-chlorotetrahydroacridine intermediate, followed by a nucleophilic substitution with a diamine linker.

Experimental Protocol: Synthesis

Step 1: Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine

-

To a solution of anthranilic acid (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, serving as both reagent and solvent), add cyclohexanone (1.1 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide (NH₄OH) until a precipitate forms.

-

Filter the crude product, wash it with cold water, and dry it under a vacuum.

-

Purify the crude 9-chloro-1,2,3,4-tetrahydroacridine by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine (Bis(7)-tacrine)

-

In a sealed reaction vessel, dissolve 9-chloro-1,2,3,4-tetrahydroacridine (2 equivalents) and 1,7-diaminoheptane (1 equivalent) in phenol (excess, as a solvent and catalyst).

-

Heat the mixture to 120-140 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and add an excess of a strong base solution (e.g., 10 M NaOH) to neutralize the phenol and precipitate the free base of Bis(7)-tacrine.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane).

Step 3: Formation of this compound

-

Dissolve the purified Bis(7)-tacrine free base in a minimal amount of anhydrous ethanol or isopropanol.

-

Slowly add a solution of hydrochloric acid (2 equivalents) in the same solvent with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash it with cold anhydrous ether, and dry it under a vacuum to yield this compound.

Biological Activity and Mechanism of Action

This compound exhibits a multi-target pharmacological profile, contributing to its potential therapeutic effects in neurodegenerative diseases.

Acetylcholinesterase (AChE) Inhibition

Bis(7)-tacrine is a highly potent inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, it increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease. It is reported to be up to 150-fold more potent than the parent compound, tacrine.[4][5]

NMDA Receptor Modulation

Bis(7)-tacrine acts as a non-competitive antagonist of the NMDA receptor.[6][7] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excitotoxicity, a key pathological process in neurodegenerative disorders. By blocking NMDA receptors, Bis(7)-tacrine can protect neurons from glutamate-induced damage.[8] Its inhibitory effect is pH-dependent.[9]

GABA-A Receptor Antagonism

Bis(7)-tacrine is also a competitive antagonist of GABA-A receptors.[10][11] GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking GABA-A receptors, Bis(7)-tacrine can modulate inhibitory neurotransmission, which may contribute to its cognitive-enhancing effects.

Quantitative Data

| Parameter | Target | Value | Species | Reference |

| IC₅₀ | Acetylcholinesterase (AChE) | ~0.3 nM | Rat Brain | [4] |

| IC₅₀ | Butyrylcholinesterase (BChE) | ~75 nM | Rat Brain | [4] |

| IC₅₀ | NMDA-activated current | 0.66 ± 0.07 µM | Cultured Rat Hippocampal Neurons | [6] |

| IC₅₀ | Glutamate-induced excitotoxicity | 0.02 µM | Cultured Rat Cortical Neurons | [8] |

| IC₅₀ | GABA-induced inward current | 5.6 µM | Cultured Rat Hippocampal Neurons | [10] |

| Kᵢ | [³H]muscimol displacement (GABA-A Receptor) | 6.0 µM | Rat Brain Membranes | [10] |

Experimental Protocols: Biological Assays

Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

-

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of ATCI and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

NMDA Receptor Activity Assay (Whole-Cell Patch-Clamp)

-

Principle: This electrophysiological technique measures the ion flow through NMDA receptors in cultured neurons in response to the application of NMDA. The inhibitory effect of Bis(7)-tacrine is determined by its ability to reduce this current.[6]

-

Materials:

-

Primary cultured hippocampal or cortical neurons

-

External solution (containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4)

-

Internal solution (containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2)

-

NMDA and glycine (co-agonist)

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

-

Procedure:

-

Culture primary neurons on glass coverslips.

-

Establish a whole-cell patch-clamp recording from a single neuron.

-

Perfuse the neuron with the external solution.

-

Apply a solution containing NMDA and glycine to activate the NMDA receptors and record the inward current.

-

After a stable baseline is achieved, co-apply Bis(7)-tacrine at various concentrations with the NMDA/glycine solution.

-

Record the reduction in the NMDA-activated current.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

-

GABA-A Receptor Binding Assay (Radioligand Displacement)

-

Principle: This assay measures the ability of Bis(7)-tacrine to displace a radiolabeled ligand (e.g., [³H]muscimol) that specifically binds to the GABA-A receptor.[10] The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

-

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

[³H]muscimol (radioligand)

-

This compound (test compound)

-

GABA (for determining non-specific binding)

-

Tris-HCl buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Prepare rat brain membrane homogenates.

-

In test tubes, incubate the brain membranes with a fixed concentration of [³H]muscimol and varying concentrations of Bis(7)-tacrine.

-

Include control tubes for total binding (only [³H]muscimol and membranes) and non-specific binding (with an excess of unlabeled GABA).

-

Incubate the mixture at a specific temperature (e.g., 4 °C) for a set time.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding for each concentration and determine the Kᵢ or IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflow for this compound.

Caption: Workflow for the biological evaluation of Bis(7)-tacrine.

References

- 1. N1,N7-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine dihydrochloride | 224445-12-9 | Buy Now [molport.com]

- 2. benchchem.com [benchchem.com]

- 3. 224445-12-9|N1,N7-Bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Inhibition of NMDA-gated ion channels by bis(7)-tacrine: whole-cell and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.polyu.edu.hk [research.polyu.edu.hk]

- 8. Bis(7)-tacrine prevents glutamate-induced excitotoxicity more potently than memantine by selectively inhibiting NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel dimeric bis(7)-tacrine proton-dependently inhibits NMDA-activated currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of bis(7)-tacrine inhibition of GABA-activated current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis(7)-tacrine Dihydrochloride: A Multi-Targeted Agent for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7)-tacrine dihydrochloride, a dimeric derivative of the first-generation acetylcholinesterase (AChE) inhibitor tacrine, has emerged as a significant compound in the preclinical research of neurodegenerative diseases, particularly Alzheimer's disease. Its chemical structure features two tacrine moieties linked by a heptamethylene chain. This unique dimeric structure confers a multi-target pharmacological profile, extending beyond simple cholinesterase inhibition to modulate key pathways implicated in neurodegeneration. This technical guide provides an in-depth overview of the core pharmacological and experimental data related to this compound, presented for the scientific and drug development community.

Core Pharmacological Activities

This compound exhibits a range of biological activities that make it a compound of interest for neurodegenerative disease research. These activities are summarized in the tables below, followed by detailed experimental protocols for the key assays cited.

Table 1: In Vitro Inhibitory and Antagonistic Activities

| Target | Assay Type | Preparation | IC50 / Ki | Reference Compound | Reference IC50 / Ki | Fold Difference vs. Tacrine |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | Rat Brain Homogenate | 0.40 nM | Tacrine | - | >1000x more potent |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | Rat Brain Homogenate | - | Tacrine | - | 250-fold more selective for AChE |

| BACE-1 | Enzyme Inhibition | Recombinant Human BACE-1 | 7.5 µM | - | - | - |

| NMDA Receptor | Whole-cell Patch Clamp | Cultured Rat Hippocampal Neurons | 0.66 µM | - | - | - |

| GABA-A Receptor | Whole-cell Patch Clamp | Cultured Rat Hippocampal Neurons | 5.6 µM | Tacrine | 108 µM | 18x more potent |

| GABA-A Receptor | Radioligand Binding | Rat Brain Membranes | 6.0 µM (Ki) | Tacrine | - | 18x more potent |

Data compiled from multiple sources, specific citations are provided in the text.

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Condition | Administration | Key Findings |

| Rats | AF64A-induced spatial memory impairment | Oral (0.22-0.89 µmol/kg) | Dose-dependently reversed memory deficits in Morris water maze.[1] |

| Rats | Scopolamine-induced memory impairment | - | Attenuated deficits in navigational memory performance. |

| Rats | Chronic cerebral ischemia | - | Reduced neuronal apoptosis and promoted neurogenesis in the hippocampus. |

| Rats | Transient focal cerebral ischemia | Intraperitoneal | Dose-dependently improved neurological deficits and reduced infarct volume.[2] |

Key Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are attributed to its ability to modulate multiple signaling pathways implicated in the pathogenesis of Alzheimer's disease. These include the cholinergic pathway, glutamatergic pathway, and the amyloidogenic pathway.

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine.

Materials:

-

Phosphate buffer (pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) solution

-

AChE enzyme preparation (e.g., from rat brain homogenate)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add in the following order: phosphate buffer, DTNB solution, AChE enzyme solution, and the this compound dilution (or buffer for control).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Whole-Cell Patch-Clamp Electrophysiology for NMDA and GABA-A Receptor Antagonism

This technique is used to measure ion currents across the cell membrane of individual neurons in response to neurotransmitter application, allowing for the characterization of receptor antagonism.[3]

Materials:

-

Cultured primary neurons (e.g., rat hippocampal neurons)

-

External recording solution (e.g., artificial cerebrospinal fluid)

-

Internal pipette solution

-

Agonists (NMDA or GABA)

-

This compound solution

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulators

Procedure:

-

Culture primary neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull a glass micropipette and fill it with internal solution.

-

Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a specific holding potential.

-

Apply the agonist (NMDA or GABA) to elicit an inward current.

-

Co-apply the agonist with different concentrations of this compound and measure the reduction in the current amplitude.[3]

-

Wash out the drug and ensure recovery of the agonist-induced current.

-

Analyze the data to determine the concentration-response relationship and calculate the IC50 value.[3]

BACE-1 Inhibition Assay

This assay measures the activity of β-secretase 1 (BACE-1), a key enzyme in the production of amyloid-β peptides.

Materials:

-

Recombinant human BACE-1 enzyme

-

Fluorogenic BACE-1 substrate

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

This compound stock solution

-

96-well black plate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well black plate, add assay buffer, the this compound dilution (or buffer for control), and the BACE-1 enzyme solution.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic BACE-1 substrate.

-

Measure the increase in fluorescence over time using a fluorometric microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.

-

Calculate the IC50 value from the concentration-response curve.

In Vivo Assessment of Spatial Memory (Morris Water Maze)

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[1]

Apparatus:

-

A large circular pool filled with opaque water.

-

An escape platform submerged just below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure (Scopolamine-Induced Amnesia Model):

-

Acquisition Phase:

-

Administer the vehicle, scopolamine, or scopolamine plus this compound to the animals (e.g., rats) prior to testing.

-

Place the rat into the pool at one of several predetermined start locations.

-

Allow the rat to swim and find the hidden platform.

-

Record the escape latency (time to find the platform) and path length.

-

If the rat fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.

-

Repeat for several trials per day over several days.

-

-

Probe Trial:

-

After the acquisition phase, remove the escape platform from the pool.

-

Place the rat in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Data Analysis:

-

Compare the escape latencies and path lengths during acquisition between the different treatment groups.

-

Compare the time spent in the target quadrant during the probe trial to assess memory retention.

-

Conclusion

This compound is a promising multi-target compound with significant potential in the field of neurodegenerative disease research. Its ability to potently inhibit acetylcholinesterase, antagonize NMDA and GABA-A receptors, and inhibit BACE-1 provides a multifaceted approach to tackling the complex pathology of diseases like Alzheimer's. The experimental data and protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this and similar multi-target ligands. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in more advanced preclinical models.

References

In-Depth Pharmacological Profile of Bis(7)-tacrine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7)-tacrine dihydrochloride, a dimeric derivative of the first-generation acetylcholinesterase (AChE) inhibitor tacrine, has emerged as a multi-target compound with significant potential for the treatment of Alzheimer's disease and other neurological disorders. Its unique pharmacological profile, characterized by potent cholinesterase inhibition, modulation of key neurotransmitter receptors, and neuroprotective properties, positions it as a compelling candidate for further investigation and development. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics: Multi-Target Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting key components of the cholinergic and glutamatergic systems, as well as exhibiting inhibitory effects on GABAergic neurotransmission.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

As a homodimer of tacrine linked by a heptamethylene chain, Bis(7)-tacrine is a highly potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3][4] It demonstrates significantly greater potency and selectivity for AChE over butyrylcholinesterase (BChE) compared to its parent compound, tacrine.[1][2][3][4] This enhanced selectivity is a desirable characteristic, as BChE inhibition is associated with a higher incidence of adverse effects. In vivo studies have confirmed its ability to inhibit brain AChE activity following oral administration.[2][3][5]

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Bis(7)-tacrine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission and excitotoxicity.[6] This action is thought to contribute significantly to its neuroprotective effects by preventing excessive calcium influx into neurons, a critical event in the cascade leading to neuronal cell death in conditions like Alzheimer's disease and stroke.[7][8] Studies have shown that Bis(7)-tacrine can reduce NMDA-activated currents and compete with the NMDA receptor channel blocker MK-801 for its binding site.

Gamma-Aminobutyric Acid (GABA-A) Receptor Antagonism

In addition to its effects on the cholinergic and glutamatergic systems, Bis(7)-tacrine has been identified as a potent antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[9][10][11] By competitively inhibiting the action of the primary inhibitory neurotransmitter GABA, Bis(7)-tacrine can modulate neuronal excitability. This GABA-A receptor antagonism may contribute to its cognitive-enhancing effects.[10]

Inhibition of Beta-Secretase 1 (BACE-1)

Emerging evidence suggests that Bis(7)-tacrine may also possess disease-modifying properties by inhibiting the activity of beta-secretase 1 (BACE-1), a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][12] By reducing Aβ generation, Bis(7)-tacrine could potentially slow the progression of the disease.[1][12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Cholinesterase Inhibition

| Enzyme | IC50 (nM) | Selectivity (BChE/AChE) | Reference |

| Acetylcholinesterase (AChE) | 1.5 | >250 | [1][4] |

| Butyrylcholinesterase (BChE) | - | - |

Table 2: Receptor Binding and Functional Inhibition

| Target | Assay Type | Ligand | Ki (µM) | IC50 (µM) | Reference |

| NMDA Receptor | Radioligand Binding | [3H]MK-801 | - | 0.763 | |

| NMDA Receptor | Whole-cell Patch Clamp | NMDA-activated current | - | 0.66 | [6] |

| GABA-A Receptor | Radioligand Binding | [3H]Muscimol | 6.0 | - | |

| GABA-A Receptor | Whole-cell Patch Clamp | GABA-induced current | - | 5.6 | [9] |

Table 3: Beta-Secretase 1 (BACE-1) Inhibition

| Enzyme | IC50 (µM) | Inhibition Type | Reference |

| BACE-1 | 7.5 | Non-competitive | [12] |

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. However, available data suggests it possesses more favorable pharmacokinetic properties compared to tacrine, particularly concerning its oral activity. In vivo studies in rats have demonstrated that Bis(7)-tacrine exhibits similar anti-AChE efficacy following oral or intraperitoneal administration, whereas tacrine's efficacy is significantly lower when given orally.[2][3] This suggests improved oral bioavailability for Bis(7)-tacrine.

Toxicology

While comprehensive toxicological data for Bis(7)-tacrine is not extensively published, it is generally considered to have a better safety profile than tacrine, which was withdrawn from the market due to hepatotoxicity.[13][14] Some in vivo studies have indicated that Bis(7)-tacrine is less potent than tacrine in causing motor dysfunction.[15] However, one study reported that Bis(7)-tacrine showed higher cytotoxicity than tacrine in Caco-2 cells and was associated with hepatotoxic side effects.[16] Further detailed toxicological assessments are necessary to fully characterize its safety profile. For reference, the LD50 of the parent compound, tacrine, in mice is reported as 39.8 mg/kg (oral) and 25 mg/kg (subcutaneous), and in rats as 70 mg/kg (oral) and 30 mg/kg (intraperitoneal).[17]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, AChE solution, and DTNB solution to each well.

-

Add varying concentrations of this compound to the test wells and an equivalent volume of buffer to the control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes) using a microplate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

NMDA Receptor Radioligand Binding Assay

Principle: This assay measures the ability of this compound to displace a radiolabeled ligand, such as [3H]MK-801, from its binding site on the NMDA receptor in a competitive manner.

Materials:

-

Rat cortical membrane preparation (source of NMDA receptors)

-

[3H]MK-801 (radioligand)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., Tris-HCl buffer)

-

Glutamate and glycine (co-agonists)

-

Non-specific binding control (e.g., unlabeled MK-801 or another high-affinity ligand)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In reaction tubes, combine the membrane preparation, [3H]MK-801, and varying concentrations of this compound in the assay buffer containing glutamate and glycine.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand instead of the test compound.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 and Ki values.

GABA-A Receptor Antagonism via Whole-Cell Patch-Clamp Electrophysiology

Principle: This technique measures the effect of this compound on the ion currents induced by the application of GABA to cultured neurons expressing GABA-A receptors.

Materials:

-

Cultured neurons (e.g., rat hippocampal or cortical neurons)

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

-

Internal pipette solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)

-

GABA solution

-

This compound solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

Procedure:

-

Culture primary neurons on coverslips.

-

Place a coverslip with adherent neurons in a recording chamber on the stage of a microscope and perfuse with the external solution.

-

Prepare a patch pipette filled with the internal solution and mount it on the micromanipulator.

-

Under visual guidance, form a high-resistance seal (giga-seal) between the pipette tip and the membrane of a neuron.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA to the neuron via a perfusion system to evoke an inward chloride current.

-

After establishing a stable baseline GABA-evoked current, co-apply this compound with GABA.

-

Record the changes in the amplitude and kinetics of the GABA-evoked current in the presence of Bis(7)-tacrine.

-

Analyze the data to determine the inhibitory effect of Bis(7)-tacrine on the GABA-A receptor-mediated currents and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols.

Caption: Signaling pathways modulated by Bis(7)-tacrine.

Caption: General workflows for in vitro assays.

Conclusion

This compound is a promising multi-target ligand with a complex and potentially synergistic pharmacological profile. Its high potency and selectivity for AChE, coupled with its ability to antagonize NMDA and GABA-A receptors and inhibit BACE-1, make it a compelling candidate for the treatment of Alzheimer's disease and other neurological conditions. While its pharmacokinetic and toxicological profiles require further elucidation, the existing data suggest a favorable comparison to its parent compound, tacrine. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule.

References

- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE. | Semantic Scholar [semanticscholar.org]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of NMDA-gated ion channels by bis(7)-tacrine: whole-cell and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of bis(7)-tacrine inhibition of GABA-activated current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. Promising anti-Alzheimer's dimer bis(7)-tacrine reduces beta-amyloid generation by directly inhibiting BACE-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Hepatotoxicity of tacrine: occurrence of membrane fluidity alterations without involvement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 16. researchgate.net [researchgate.net]

- 17. tcichemicals.com [tcichemicals.com]

Bis(7)-tacrine Dihydrochloride: A Comprehensive Technical Guide to its Antagonism of the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(7)-tacrine dihydrochloride, a dimeric derivative of tacrine, is a potent acetylcholinesterase inhibitor investigated for its therapeutic potential in Alzheimer's disease.[1] Beyond its primary target, emerging evidence has robustly characterized bis(7)-tacrine as a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This technical guide provides an in-depth analysis of the antagonistic properties of bis(7)-tacrine on the GABA-A receptor, consolidating key quantitative data, detailing experimental methodologies, and visualizing the associated molecular and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the pharmacology of bis(7)-tacrine and its implications for neuronal signaling.

Introduction to Bis(7)-tacrine and the GABA-A Receptor

Bis(7)-tacrine, also known as heptylene-linked bis-(9-amino-1,2,3,4-tetrahydroacridine), was developed as a high-affinity inhibitor of acetylcholinesterase (AChE), demonstrating superior memory-enhancing effects compared to its parent compound, tacrine.[1] The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Upon binding of GABA, the receptor's integral chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability. Given the critical role of GABAergic inhibition in cognitive processes, the interaction of pro-cognitive agents like bis(7)-tacrine with the GABA-A receptor is of significant scientific interest.

Quantitative Analysis of GABA-A Receptor Antagonism

The antagonistic effects of bis(7)-tacrine on the GABA-A receptor have been quantified through radioligand binding assays and electrophysiological studies. The key parameters are summarized in the table below.

| Parameter | Value | Method | Tissue/Cell Type | Reference |

| Ki | 6.0 µM | [3H]muscimol displacement assay | Rat brain membranes | [1] |

| IC50 | 5.6 µM | Whole-cell patch-clamp recording | Cultured rat hippocampal neurons | [1] |

| pA2 | 5.7 | Schild plot analysis | Cultured rat hippocampal neurons | [3] |

Key Findings:

-

Bis(7)-tacrine competitively displaces the GABA-A receptor agonist [3H]muscimol from its binding site on rat brain membranes.[1]

-

In functional assays, bis(7)-tacrine inhibits GABA-induced inward currents in a concentration-dependent manner.[1]

-

Schild plot analysis yielded a pA2 value of 5.7, with a slope not significantly different from unity, providing strong evidence for a competitive mechanism of antagonism.[3] This indicates that bis(7)-tacrine and GABA compete for the same or overlapping binding sites on the GABA-A receptor.

Experimental Protocols

Radioligand Binding Assay: [3H]muscimol Displacement

This protocol outlines the methodology for determining the binding affinity (Ki) of this compound for the GABA-A receptor by measuring the displacement of the radiolabeled agonist [3H]muscimol.

a) Materials:

-

Tissue: Frozen rat brains

-

Radioligand: [3H]muscimol

-

Test Compound: this compound

-

Non-specific Binding Control: Unlabeled GABA

-

Buffer: 50 mM Tris-HCl (pH 7.4)

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

b) Procedure:

-

Membrane Preparation:

-

Thaw rat brains on ice and homogenize in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard protein assay.

-

-

Binding Assay:

-

In a final volume of 500 µL, combine:

-

100 µL of prepared membrane suspension (final protein concentration of 100-200 µg).

-

50 µL of [3H]muscimol (final concentration of 1-2 nM).

-

50 µL of various concentrations of this compound or unlabeled GABA (for non-specific binding, final concentration 1 mM).

-

300 µL of 50 mM Tris-HCl buffer.

-

-

Incubate the mixture at 4°C for 30 minutes.

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with three 5 mL aliquots of ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of 1 mM GABA) from the total binding.

-

Determine the IC50 value of bis(7)-tacrine by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]muscimol and Kd is its dissociation constant.

-

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the whole-cell patch-clamp technique used to measure the functional inhibition of GABA-A receptors by this compound in cultured rat hippocampal neurons.

a) Materials:

-

Cells: Primary cultured rat hippocampal neurons.

-

External Solution (aCSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution: 140 mM CsCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP (pH adjusted to 7.2 with CsOH).

-

Agonist: GABA.

-

Antagonist: this compound.

-

Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, perfusion system.

b) Procedure:

-

Cell Preparation:

-

Plate dissociated hippocampal neurons from embryonic day 18 rat fetuses onto poly-L-lysine-coated glass coverslips.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 7-14 days before recording.

-

-

Recording Setup:

-

Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with aCSF at a rate of 1-2 mL/min.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Whole-Cell Recording:

-

Establish a gigaohm seal between the recording pipette and the membrane of a selected neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply GABA (e.g., 10 µM) to the neuron using a rapid perfusion system to elicit an inward chloride current.

-

After establishing a stable baseline response to GABA, co-apply GABA with various concentrations of this compound.

-

To construct a GABA concentration-response curve in the presence and absence of bis(7)-tacrine, apply a range of GABA concentrations (e.g., 1 µM to 1 mM).

-

Record the resulting currents using the patch-clamp amplifier and data acquisition system.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents.

-

Calculate the percentage inhibition of the GABA response by each concentration of bis(7)-tacrine to determine the IC50 value.

-

For Schild analysis, plot the log of (dose ratio - 1) against the log of the bis(7)-tacrine concentration. The dose ratio is the ratio of the EC50 of GABA in the presence of the antagonist to the EC50 in its absence. The x-intercept of the linear regression provides the pA2 value.

-

Visualizations

GABA-A Receptor Signaling Pathway and Competitive Antagonism

Caption: Competitive antagonism of the GABA-A receptor by bis(7)-tacrine.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

Caption: Workflow for assessing GABA-A receptor antagonism via patch-clamp.

Conclusion

The available data unequivocally demonstrate that this compound acts as a competitive antagonist at the GABA-A receptor. This action is characterized by a micromolar affinity and is evident in both ligand binding and functional electrophysiological assays. For researchers in neuropharmacology and drug development, this antagonistic profile of bis(7)-tacrine is a critical consideration. It may contribute to its overall pharmacological effects on cognition and neuronal excitability, distinct from its primary role as an acetylcholinesterase inhibitor. Further investigation is warranted to elucidate the in vivo consequences of this GABA-A receptor antagonism and its potential therapeutic or adverse implications. This guide provides the foundational technical information to support such future research endeavors.

References

Early Research on the Efficacy of Bis(7)-tacrine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7)-tacrine dihydrochloride, a dimeric analog of tacrine, emerged in early research as a promising agent for the potential treatment of Alzheimer's disease. Its rational design, featuring two tacrine moieties linked by a seven-carbon alkyl chain, was intended to enhance its binding affinity and selectivity for acetylcholinesterase (AChE), a key target in Alzheimer's therapy. This technical guide provides an in-depth overview of the foundational preclinical research that established the efficacy profile of Bis(7)-tacrine, detailing its multifaceted mechanism of action, summarizing key quantitative data, and outlining the experimental protocols employed in its initial evaluation.

Mechanism of Action

Early investigations revealed that this compound possesses a multi-target profile, primarily acting as a highly potent and selective inhibitor of acetylcholinesterase (AChE).[1] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, Bis(7)-tacrine increases cholinergic transmission in the brain, a key strategy for alleviating cognitive deficits associated with Alzheimer's disease.

Beyond its primary target, research has demonstrated that Bis(7)-tacrine also interacts with other crucial neurotransmitter systems. It functions as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which are implicated in glutamatergic excitotoxicity, a pathological process in neurodegenerative disorders.[1] Additionally, Bis(7)-tacrine has been identified as a potent antagonist of GABA-A receptors.[1][2] This complex pharmacology suggests that Bis(7)-tacrine may offer neuroprotective effects through multiple pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro and in vivo studies on this compound, highlighting its potency and selectivity.

Table 1: In Vitro Cholinesterase Inhibition

| Compound | Target | IC50 | Selectivity (BChE/AChE) | Reference |

| Bis(7)-tacrine | Acetylcholinesterase (AChE) | 0.40 nM | ~250-fold more selective for AChE | [3] |

| Tacrine | Acetylcholinesterase (AChE) | ~400 nM | - | [3] |

| Bis(7)-tacrine | Butyrylcholinesterase (BChE) | - | - | |

| Tacrine | Butyrylcholinesterase (BChE) | - | - |

Table 2: In Vitro Receptor Antagonism

| Compound | Target | IC50 / Ki | Assay Type | Reference |

| Bis(7)-tacrine | NMDA Receptor | 0.66 µM (IC50) | Whole-cell patch-clamp | |

| Bis(7)-tacrine | GABA-A Receptor | 5.6 µM (IC50) | Whole-cell patch-clamp | [2] |

| Bis(7)-tacrine | GABA-A Receptor | 6.0 µM (Ki) | [3H]muscimol binding assay | [2] |

| Tacrine | GABA-A Receptor | ~108 µM (Ki) | [3H]muscimol binding assay | [2] |

Table 3: In Vivo Efficacy in a Rat Model of Cognitive Deficit

| Animal Model | Treatment | Dosage | Key Finding | Reference |

| AF64A-induced cholinergic deficit in rats | Bis(7)-tacrine | 0.22-0.89 µmol/kg (oral) | Dose-dependently reversed memory impairment in the Morris water maze |

Experimental Protocols

This section details the methodologies for key experiments cited in the early evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-aminobenzonitrile and cyclohexanone to form 9-chloro-1,2,3,4-tetrahydroacridine, which is then coupled with 1,7-diaminoheptane.

Step 1: Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine

-

A mixture of 2-aminobenzonitrile and cyclohexanone is heated in the presence of a Lewis acid catalyst, such as zinc chloride, or a strong acid like phosphorus oxychloride.

-

The reaction is typically carried out under reflux conditions in a suitable solvent.

-

Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium hydroxide solution.

-

The crude 9-chloro-1,2,3,4-tetrahydroacridine is then isolated and purified, often by recrystallization.

Step 2: Synthesis of this compound

-

9-chloro-1,2,3,4-tetrahydroacridine is reacted with 1,7-diaminoheptane in a high-boiling point solvent like phenol.

-

The reaction mixture is heated to a high temperature (e.g., 180°C) for several hours.

-

After cooling, the reaction mixture is treated with a base to neutralize the phenol and then extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is evaporated to yield the free base of Bis(7)-tacrine.

-

The free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound, which is then collected by filtration and dried.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to determine the rate of acetylcholine hydrolysis by AChE.

-

Reagents:

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

This compound at various concentrations.

-

-

Procedure:

-

The reaction is performed in a 96-well microplate.

-

To each well, add phosphate buffer, DTNB solution, and the inhibitor solution (Bis(7)-tacrine at different concentrations).

-

AChE enzyme solution is then added to each well and the plate is incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by adding the substrate, ATCI.

-

The absorbance is measured at 412 nm at regular intervals using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This technique is used to measure the ion currents flowing through NMDA receptors in cultured neurons.

-

Cell Preparation:

-

Primary hippocampal or cortical neurons are cultured on coverslips.

-

-

Recording Setup:

-

A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution.

-

Glass micropipettes with a tip resistance of 3-5 MΩ are filled with an internal solution and used as recording electrodes.

-

-

Procedure:

-

A giga-ohm seal is formed between the micropipette and the cell membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV or -70 mV.

-

NMDA receptor-mediated currents are evoked by the application of NMDA and the co-agonist glycine.

-

After establishing a stable baseline current, the NMDA and glycine solution containing various concentrations of Bis(7)-tacrine is applied.

-

The inhibition of the NMDA-evoked current is recorded.

-

The IC50 value is determined by plotting the percentage of current inhibition against the logarithm of the Bis(7)-tacrine concentration.

-

[3H]muscimol Radioligand Binding Assay for GABA-A Receptor

This assay measures the ability of a compound to displace a radiolabeled ligand from the GABA-A receptor.

-

Membrane Preparation:

-

Rat brain tissue is homogenized in a buffer and centrifuged to pellet the cell membranes. The membranes are washed multiple times to remove endogenous GABA.

-

-

Binding Assay:

-

The membrane preparation is incubated with a fixed concentration of [3H]muscimol (a GABA-A receptor agonist) in the presence of varying concentrations of Bis(7)-tacrine.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a set period.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Ki value is calculated from the IC50 value (the concentration of Bis(7)-tacrine that inhibits 50% of the specific binding of [3H]muscimol) using the Cheng-Prusoff equation.

-

In Vivo Morris Water Maze Test in an AF64A-induced Cholinergic Deficit Rat Model

This behavioral test assesses spatial learning and memory in rats with a chemically induced cognitive deficit.

-

Animal Model:

-

A cholinergic deficit is induced in rats by intracerebroventricular (i.c.v.) injection of the neurotoxin AF64A, which selectively destroys cholinergic neurons.

-

-

Apparatus:

-

A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface in one quadrant.

-

-

Procedure:

-

Acquisition Phase: For several consecutive days, rats are given multiple trials per day to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded. Bis(7)-tacrine or vehicle is administered orally before the training sessions.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

-

Data Analysis:

-

Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the Bis(7)-tacrine-treated group and the vehicle-treated control group.

-

Visualizations

Signaling Pathways

Caption: Multi-target signaling pathways of Bis(7)-tacrine.

Experimental Workflow: In Vitro AChE Inhibition Assay

References

Methodological & Application

In Vitro Protocols for Bis(7)-tacrine dihydrochloride: A Guide for Researchers

Introduction

Bis(7)-tacrine dihydrochloride is a dimeric derivative of tacrine, a well-known acetylcholinesterase (AChE) inhibitor. This synthetic compound has garnered significant interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease, due to its multifaceted mechanism of action. In vitro studies have demonstrated that Bis(7)-tacrine is a potent inhibitor of AChE and also exhibits neuroprotective effects through various other pathways. These include the antagonism of N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptors, inhibition of neuronal nitric oxide synthase (nNOS), and modulation of amyloid-beta (Aβ) peptide production through the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, intended for researchers, scientists, and drug development professionals.

I. Application Notes

This compound's diverse pharmacological profile necessitates a range of in vitro assays to fully elucidate its therapeutic potential. The following application notes summarize the primary in vitro applications of this compound.

-

Acetylcholinesterase (AChE) Inhibition: As a primary mechanism of action, the determination of AChE inhibitory activity is crucial. The Ellman's method is a widely used, simple, and reliable colorimetric assay for this purpose.

-

Neuroprotection Assays: To investigate its neuroprotective properties, in vitro models of neuronal damage are employed. Excitotoxicity induced by glutamate in primary neuronal cultures or neuronal cell lines is a common model to assess the compound's ability to mitigate neuronal cell death. Cell viability is typically quantified using an MTT assay.

-

BACE-1 Inhibition: The compound's role in the amyloidogenic pathway can be assessed by measuring its inhibitory effect on BACE-1, a key enzyme in the production of Aβ peptides. Fluorescence Resonance Energy Transfer (FRET) based assays are a common and sensitive method for this evaluation.

-

Nitric Oxide Synthase (NOS) Inhibition: Bis(7)-tacrine has been shown to inhibit neuronal NOS. In vitro assays to measure NOS activity are essential to characterize this aspect of its neuroprotective effects.

-

NMDA Receptor Binding: The compound's interaction with the NMDA receptor can be investigated through radioligand binding assays, for example, by assessing its ability to displace ligands like [3H]MK-801.

II. Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound across various targets.

| Target Enzyme/Receptor | Assay Type | Cell Line/System | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | Colorimetric (Ellman's) | Electric Eel AChE | ~1 nM | |

| Butyrylcholinesterase (BChE) | Colorimetric (Ellman's) | Equine Serum BChE | ~250 nM | |

| NMDA Receptor | Electrophysiology | Cultured Rat Hippocampal Neurons | 0.66 µM | |

| NMDA Receptor | Radioligand Binding ([3H]MK-801) | Rat Cerebellar Cortex Membranes | 0.763 µM | |

| BACE-1 | FRET Assay | Recombinant Human BACE-1 | 7.5 µM | |

| Neuronal Nitric Oxide Synthase (nNOS) | NOS Activity Assay | Purified Recombinant Human nNOS | 2.9 µM | |

| Inducible Nitric Oxide Synthase (iNOS) | NOS Activity Assay | Purified Recombinant Human iNOS | 9.3 µM |

III. Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.

a. Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

This compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

b. Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

In a 96-well plate, add 25 µL of each concentration of the test compound. For the control, add 25 µL of the buffer.

-

Add 50 µL of 3 mM DTNB solution in phosphate buffer to each well.

-

Add 25 µL of AChE solution (0.22 U/mL) in phosphate buffer to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of 15 mM ATCI solution in deionized water to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5 minutes.

Application Notes and Protocols for Bis(7)-tacrine dihydrochloride in Cholinergic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7)-tacrine dihydrochloride, a dimeric derivative of tacrine, is a potent and versatile pharmacological tool for investigating cholinergic pathways and related neurodegenerative conditions. Its primary mechanism of action is the potent and selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.

Beyond its effects on AChE, Bis(7)-tacrine exhibits a multi-target profile, notably acting as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors and a competitive antagonist of GABA-A receptors.[3][4][5] This complex pharmacology makes it a valuable agent for dissecting the interplay between cholinergic, glutamatergic, and GABAergic systems in both normal physiological processes and pathological states such as Alzheimer's disease and cerebral ischemia.[6]

These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of this compound.

Data Presentation

In Vitro Efficacy and Potency

The following table summarizes the in vitro inhibitory and antagonistic activities of this compound against its key molecular targets.

| Target | Assay Type | Species/Tissue | Parameter | Value | Reference(s) |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | Human | IC₅₀ | 1.5 nM | [7] |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | Human | - | Lower selectivity compared to AChE | [1][2] |

| NMDA Receptor | Whole-cell patch clamp | Rat Hippocampal Neurons | IC₅₀ | 0.68 µM | [8] |

| NMDA Receptor | Radioligand Binding ([³H]MK-801) | Rat Cerebellar Cortex | IC₅₀ | 0.763 µM | [9] |

| GABA-A Receptor | Whole-cell patch clamp | Rat Hippocampal Neurons | IC₅₀ | 5.6 µM | [4][10] |

| GABA-A Receptor | Radioligand Binding ([³H]muscimol) | Rat Brain Membranes | Kᵢ | 6.0 µM | [4] |

Neuroprotective Effects

The neuroprotective properties of this compound against glutamate-induced excitotoxicity are highlighted in the table below.

| Cell Type | Assay | Insult | Parameter | Value | Reference(s) |

| Rat Retinal Ganglion Cells | MTT Assay | Glutamate | IC₅₀ (Neuroprotection) | 0.028 µM | [3] |

| Rat Cerebellar Granule Neurons | MTT Assay | Glutamate | - | Significant protection at 1 µM | [11] |

Signaling Pathways and Mechanisms of Action

Cholinergic and Multi-Target Signaling

This compound's primary and secondary mechanisms of action are depicted in the following signaling pathway diagram. It enhances cholinergic signaling by inhibiting AChE and modulates glutamatergic and GABAergic neurotransmission through direct receptor antagonism.

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines the determination of the inhibitory activity of Bis(7)-tacrine against AChE using a colorimetric method.

Materials:

-

This compound stock solution (in DMSO or appropriate solvent)

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM DTNB solution in phosphate buffer.

-

Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).

-

Dilute AChE in phosphate buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 10 µL of various concentrations of this compound solution to the test wells. Add 10 µL of solvent to the control wells.

-

Add 10 µL of DTNB solution to all wells.

-

Add 10 µL of AChE solution to all wells except the blank.

-

-

Pre-incubation:

-

Mix the contents of the wells gently and incubate the plate at 25°C for 10 minutes.

-

-

Reaction Initiation:

-

To initiate the reaction, add 10 µL of the ATCI solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow for AChE Inhibition Assay.

Protocol 2: Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol assesses the neuroprotective effects of Bis(7)-tacrine against glutamate-induced cell death in primary neurons.

Materials:

-

Primary neuronal cultures (e.g., rat cortical or cerebellar granule neurons)

-

This compound

-

L-glutamic acid

-

Neurobasal medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Plate primary neurons in 96-well plates at an appropriate density and culture for 7-8 days in vitro (DIV).

-

-

Treatment:

-

Pre-treat the neurons with various concentrations of this compound for 2 hours.[11]

-

-

Excitotoxic Insult:

-

Expose the neurons to a neurotoxic concentration of L-glutamic acid (e.g., 75 µM) for 24 hours.[11]

-

-

Cell Viability Assessment:

-

After the incubation period, assess cell viability using the MTT assay or another suitable method.

-

For the MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan crystals and measure the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the neuroprotective effect of Bis(7)-tacrine by comparing the viability of cells treated with glutamate alone to those co-treated with Bis(7)-tacrine.

-

Protocol 3: In Vivo Assessment of Neuroprotection in a Rat Model of Focal Cerebral Ischemia (MCAO)

This protocol describes the evaluation of Bis(7)-tacrine's neuroprotective effects in a rat model of stroke.

Materials:

-

Sprague-Dawley rats

-

This compound

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)

-

TUNEL assay kit for apoptosis detection

-

TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume measurement

Procedure:

-

Drug Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline). A suggested formulation for in vivo use is to dissolve the compound in DMSO, then dilute with PEG300, Tween 80, and saline.[12]

-

Administer Bis(7)-tacrine (e.g., intraperitoneally) at various doses 15 minutes after the onset of ischemia.

-

-

MCAO Surgery:

-

Induce focal cerebral ischemia by transiently occluding the middle cerebral artery (MCA) for a defined period (e.g., 2 hours) using the intraluminal filament method.

-

-

Reperfusion:

-

After the occlusion period, withdraw the filament to allow for reperfusion.

-

-

Neurological Assessment:

-

Evaluate neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.

-

-

Histological Analysis:

-

At the end of the experiment, sacrifice the animals and perfuse the brains.

-

Determine the infarct volume by staining brain slices with TTC.

-

Assess neuronal apoptosis in the penumbral region using the TUNEL assay.

-

-

Data Analysis:

-

Compare neurological scores, infarct volumes, and the number of apoptotic cells between the vehicle-treated and Bis(7)-tacrine-treated groups.

-

Protocol 4: Evaluation of Cognitive Enhancement in a Rat Model of Memory Impairment (Morris Water Maze)

This protocol details the use of the Morris water maze to assess the ability of Bis(7)-tacrine to reverse memory deficits.

Materials:

-

Rats

-

Morris water maze apparatus

-

Amnesia-inducing agent (e.g., scopolamine or AF64A)

-

This compound

Procedure:

-

Induction of Memory Impairment:

-

Induce a cholinergic deficit and memory impairment by administering an amnesic agent. For example, intracerebroventricular injection of AF64A (3 nmol/side).[13]

-

-

Drug Administration:

-

Administer this compound orally at various doses (e.g., 0.22-0.89 µmol/kg) daily.[13]

-

-

Morris Water Maze Training:

-

Train the rats in the Morris water maze to find a hidden platform. Record the escape latency (time to find the platform) and path length.

-

-

Probe Trial:

-

After the training period, conduct a probe trial where the platform is removed.

-

Measure the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis:

-

Compare the escape latencies and time spent in the target quadrant between the different treatment groups to assess the cognitive-enhancing effects of Bis(7)-tacrine.

-

Conclusion

This compound is a powerful multi-target ligand for the study of cholinergic pathways and their interaction with other neurotransmitter systems. Its high potency and selectivity for AChE, combined with its antagonistic effects on NMDA and GABA-A receptors, provide a unique pharmacological profile for researchers investigating neurodegenerative diseases and cognitive function. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for designing and executing experiments to further elucidate the therapeutic potential of this compound.

References

- 1. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Neuroprotective effects of bis(7)-tacrine against glutamate-induced retinal ganglion cells damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of bis(7)-tacrine inhibition of GABA-activated current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BIS(7)-TACRINE | CAS#:224445-12-9 | Chemsrc [chemsrc.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 11. researchgate.net [researchgate.net]

- 12. bis(7)-Tacrine | TargetMol [targetmol.com]

- 13. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Bis(7)-tacrine Dihydrochloride in Alzheimer's Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7)-tacrine, a homodimer of the acetylcholinesterase (AChE) inhibitor tacrine linked by a heptamethylene chain, has emerged as a promising multi-target-directed ligand for the treatment of Alzheimer's disease (AD). Its multifaceted mechanism of action addresses several key pathological features of AD, including cholinergic deficits, amyloid-beta (Aβ) plaque formation, and neuronal damage. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Bis(7)-tacrine dihydrochloride in various AD models.

Mechanism of Action

Bis(7)-tacrine exhibits a multi-target profile, concurrently modulating several key pathways implicated in Alzheimer's disease. Its primary mechanisms include potent inhibition of acetylcholinesterase (AChE), modulation of the amyloidogenic pathway through inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and neuroprotection via antagonism of GABA(A) and NMDA receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various in vitro and in vivo models of Alzheimer's disease.

| Target Enzyme | IC50 Value | Fold Increase in Potency vs. Tacrine | Selectivity (AChE vs. BChE) | Reference |

| Acetylcholinesterase (AChE) | 1.5 nM | Up to 150-fold | Up to 250-fold more selective for AChE | |

| Butyrylcholinesterase (BChE) | - | - | - | |

| BACE-1 | 7.5 µM | - | - |

| Receptor | IC50 / Ki Value | Effect | Reference |

| GABA(A) Receptor | IC50: 5.6 µM | Competitive Antagonist | |

| GABA(A) Receptor | Ki: 6.0 µM | ||

| NMDA Receptor | IC50: 0.68 µM | Non-competitive Antagonist (MK-801 site) |

| In Vivo Model | Compound Administration | Key Findings | Reference |

| AF64A-induced memory impairment in rats | 0.22-0.89 µmol/kg (oral) | Dose-dependently reversed memory deficits in the Morris water maze. | |

| Transient focal cerebral ischemia in rats | Intraperitoneal injection 15 min post-ischemia | Dose-dependently improved neurological deficits, reduced infarct volume and edema, and attenuated neuronal apoptosis. |

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway of Bis(7)-tacrine's Multi-Target Action in Alzheimer's Disease

Caption: Multi-target mechanism of Bis(7)-tacrine in Alzheimer's disease.

Experimental Workflow for Evaluating Bis(7)-tacrine in an Alzheimer's Disease Model

Caption: Workflow for preclinical evaluation of Bis(7)-tacrine.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)